Methyl 3-methylbenzo[b]thiophene-2-carboxylate
Overview
Description
Methyl 3-methylbenzo[b]thiophene-2-carboxylate is a chemical compound belonging to the class of benzothiophenes, which are heterocyclic compounds containing a sulfur atom in a five-membered ring fused to a benzene ring.
Mechanism of Action
Biochemical Pathways
Thiophene derivatives, in general, have been shown to exhibit a variety of biological effects, suggesting that they may interact with multiple biochemical pathways
Action Environment
The action, efficacy, and stability of Methyl 3-methylbenzo[b]thiophene-2-carboxylate can be influenced by various environmental factors . These factors can include pH, temperature, presence of other chemicals, and biological factors such as the presence of specific enzymes or proteins. Understanding these influences is crucial for optimizing the use of the compound and predicting its behavior in different environments.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-methylbenzo[b]thiophene-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation reaction involving sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including microwave-assisted synthesis. For instance, the microwave irradiation of 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in DMSO at 130°C can yield 3-aminobenzo[b]thiophenes in high yields .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-methylbenzo[b]thiophene-2-carboxylate can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen atoms or the removal of oxygen atoms, commonly using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .
Scientific Research Applications
Methyl 3-methylbenzo[b]thiophene-2-carboxylate has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Benzo[b]thiophene-2-carboxylic acid methyl ester
- Methyl thianaphthene-2-carboxylate
- 3-Methylbenzo[b]thiophene-2-carboxaldehyde
Comparison: Methyl 3-methylbenzo[b]thiophene-2-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties or industrial applications, making it a valuable compound for targeted research and development .
Biological Activity
Methyl 3-methylbenzo[b]thiophene-2-carboxylate is a compound belonging to the class of thiophene derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
This compound has a unique structure characterized by a thiophene ring fused with a benzene ring and a carboxylate ester group. This specific arrangement contributes to its biological activity.
Property | Value |
---|---|
Molecular Formula | C11H10O2S |
Molecular Weight | 210.26 g/mol |
CAS Number | 35212-85-2 |
Solubility | Soluble in organic solvents |
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The compound's mechanism involves the inhibition of key proteins involved in cell survival and proliferation, such as:
- Bcl-2 family proteins : Inhibition leads to increased apoptosis.
- Cyclin-dependent kinases (CDKs) : Disruption results in cell cycle arrest.
Anti-inflammatory Effects
Studies have demonstrated that this compound possesses anti-inflammatory properties, making it a candidate for treating inflammatory diseases. The anti-inflammatory activity is attributed to the compound's ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
Antimicrobial Activity
This compound has shown promising antimicrobial effects against various bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
Case Studies
- Anticancer Study : A study conducted on human breast cancer cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 20 µM. Apoptotic markers such as caspase activation were significantly elevated in treated cells.
- Anti-inflammatory Research : In an animal model of arthritis, administration of the compound resulted in a reduction of swelling and pain, correlating with decreased levels of inflammatory markers such as TNF-alpha and IL-6.
- Antimicrobial Testing : The compound was tested against Gram-positive and Gram-negative bacteria, showing effective inhibition with minimum inhibitory concentrations (MICs) as low as 15 µg/mL against Staphylococcus aureus.
The biological activities of this compound can be attributed to its interaction with various molecular targets:
- Cell Signaling Pathways : The compound modulates signaling pathways such as MAPK and NF-kB, which are critical in regulating inflammation and cancer progression.
- Enzyme Inhibition : It acts as an inhibitor for enzymes involved in inflammation and cancer metabolism, leading to reduced disease progression.
Properties
IUPAC Name |
methyl 3-methyl-1-benzothiophene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2S/c1-7-8-5-3-4-6-9(8)14-10(7)11(12)13-2/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDBXIMKCWBPTDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=CC=CC=C12)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20296367 | |
Record name | methyl 3-methylbenzo[b]thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20296367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3133-81-1 | |
Record name | 3133-81-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108971 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | methyl 3-methylbenzo[b]thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20296367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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